![molecular formula C10H9N3O B6618014 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 162435-05-4](/img/structure/B6618014.png)
1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-one, commonly referred to as 1-PEP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a pyridine ring and a pyrazole ring. The structure of 1-PEP is highly versatile, allowing for a variety of synthetic modifications. This compound has been used in a variety of research applications, including biochemical and physiological research, drug design, and material sciences.
科学的研究の応用
1-PEP has a variety of applications in scientific research. It has been used as a model compound in drug design and material sciences, as well as in biochemical and physiological research. In drug design, 1-PEP can be used to study the interactions between drugs and their targets. In material sciences, it can be used to study the properties of various materials. In biochemical and physiological research, 1-PEP can be used to study the effects of various compounds on biological systems.
作用機序
1-PEP has several mechanisms of action that make it attractive for use in scientific research. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It also has the ability to bind to DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
Biochemical and Physiological Effects
1-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. It has also been shown to interact with DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
実験室実験の利点と制限
1-PEP has several advantages as a research compound. It is relatively inexpensive and easy to synthesize, making it a viable option for many research applications. Additionally, 1-PEP is highly versatile, allowing for a variety of synthetic modifications. Furthermore, it has a variety of mechanisms of action, making it useful for a wide range of research applications.
However, 1-PEP does have some limitations. It is not as stable as other compounds, making it difficult to store for long periods of time. Additionally, 1-PEP is not as widely studied as other compounds, making it difficult to find reliable information on its effects and applications.
将来の方向性
1-PEP has a variety of potential applications in scientific research. It could be used to study the interactions between drugs and their targets, as well as the properties of various materials. Additionally, 1-PEP could be used to study the effects of various compounds on biological systems. It could also be used to study gene expression and regulation, as well as enzyme function and regulation. Furthermore, 1-PEP could be used to develop new drugs and materials, as well as to study the effects of environmental contaminants on biological systems. Finally, 1-PEP could be used to study the effects of various compounds on the human body, such as their potential to cause cancer or other diseases.
合成法
1-PEP can be synthesized in a variety of ways, depending on the desired outcome. One common method is the synthesis of 1-PEP from pyridine and ethyl 3-bromopyrazole-1-carboxylate. This method involves the reaction of pyridine and ethyl 3-bromopyrazole-1-carboxylate in the presence of a base, such as potassium carbonate, to form 1-PEP. This method is relatively simple and cost effective, making it a popular choice for researchers.
特性
IUPAC Name |
1-(3-pyridin-2-ylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)13-7-5-10(12-13)9-4-2-3-6-11-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVDTCZVOULJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

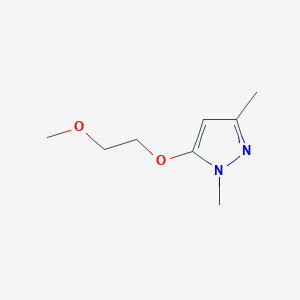
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)

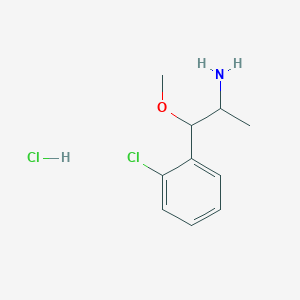

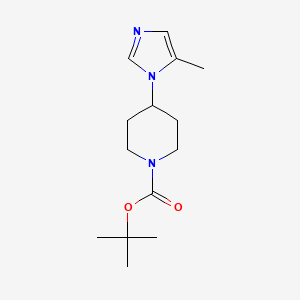
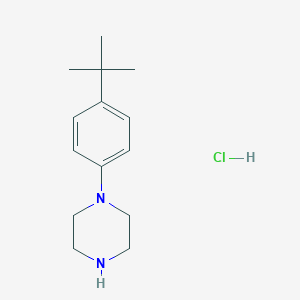
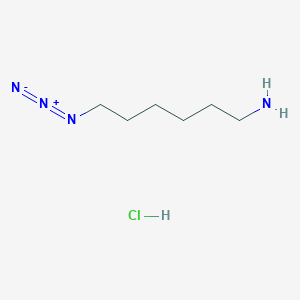


![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)
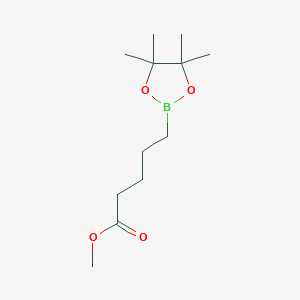
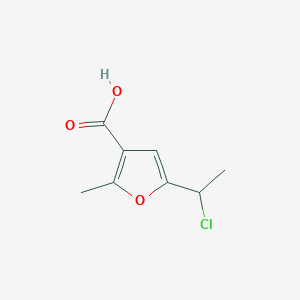
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)